molecular formula C14H21FN2O B15242725 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide

2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide

Cat. No.: B15242725
M. Wt: 252.33 g/mol
InChI Key: FHMVGIFJHYNCJG-NKUHCKNESA-N
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Description

2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a fluorophenyl group, which is known for its influence on the biological activity of molecules, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and 2-amino-3-methylbutanoic acid.

    Formation of Intermediate: The initial step involves the reaction of 4-fluoroacetophenone with a suitable amine to form an intermediate compound.

    Amidation: The intermediate is then subjected to amidation with 2-amino-3-methylbutanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as flow chemistry and continuous processing to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(4-fluorophenyl)ethyl]dimethylamine
  • N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide

Uniqueness

2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide is unique due to its specific structural features, such as the presence of the fluorophenyl group and the dimethylbutanamide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C14H21FN2O

Molecular Weight

252.33 g/mol

IUPAC Name

2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C14H21FN2O/c1-9(2)13(16)14(18)17(4)10(3)11-5-7-12(15)8-6-11/h5-10,13H,16H2,1-4H3/t10-,13?/m0/s1

InChI Key

FHMVGIFJHYNCJG-NKUHCKNESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)N(C)C(=O)C(C(C)C)N

Canonical SMILES

CC(C)C(C(=O)N(C)C(C)C1=CC=C(C=C1)F)N

Origin of Product

United States

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